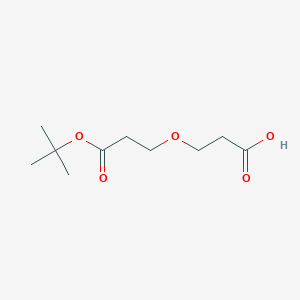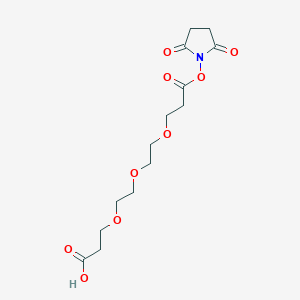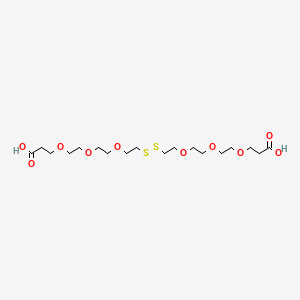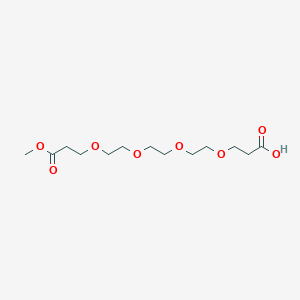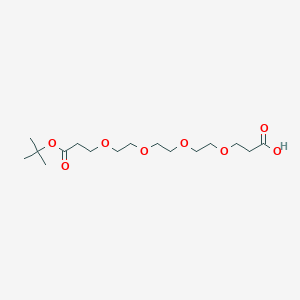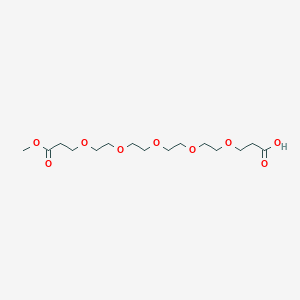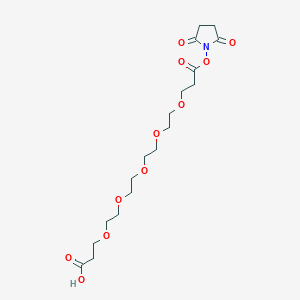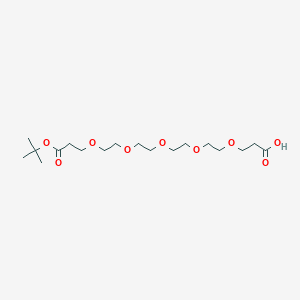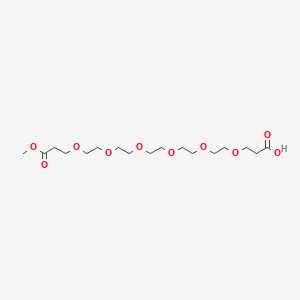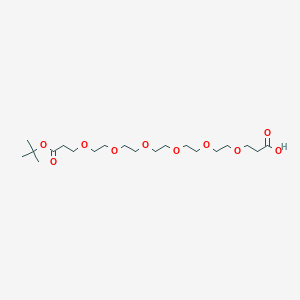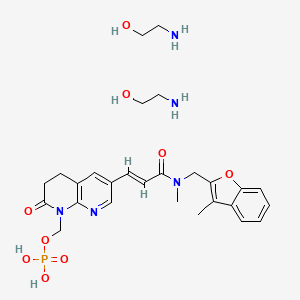
Afabicin diolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Afabicin diolamine is an antibiotic agent.
Aplicaciones Científicas De Investigación
1. Bone and Joint Tissue Penetration
Afabicin diolamine, initially known as Debio 1450 or AFN-1720, has been studied for its potential in treating bone and joint infections. Ménétrey et al. (2018) conducted research on patients undergoing elective hip replacement surgery, demonstrating the effective penetration of afabicin into bone tissues. This study supports the potential use of afabicin in treating staphylococcal bone or joint infections (Ménétrey et al., 2018).
2. Treatment of Acute Bacterial Skin and Skin Structure Infections
Afabicin has been evaluated for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci. Wittke et al. (2020) conducted a clinical trial comparing afabicin with vancomycin/linezolid, demonstrating its noninferiority and suggesting its potential for treating ABSSSI and other staphylococcal infections (Wittke et al., 2020).
3. Activity Against Intracellular Staphylococcus aureus
Afabicin's efficacy against intracellular forms of Staphylococcus aureus, including strains resistant to current antistaphylococcal agents, was investigated by Peyrusson et al. (2019). The study highlighted afabicin's rapid accumulation in cells and its potential to control the intracellular growth and survival of S. aureus (Peyrusson et al., 2019).
Propiedades
Número CAS |
1518800-36-6 |
|---|---|
Fórmula molecular |
C27H38N5O9P |
Peso molecular |
607.6 |
Nombre IUPAC |
2-aminoethanol;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H24N3O7P.2C2H7NO/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;2*3-1-2-4/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);2*4H,1-3H2/b9-7+;; |
Clave InChI |
RLXLAXQJCXOHNX-OJYIHNBOSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O.C(CO)N.C(CO)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Afabicin diolamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)



